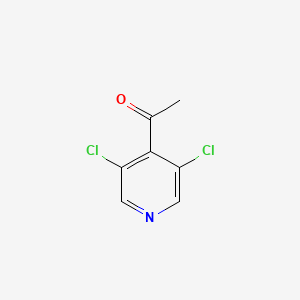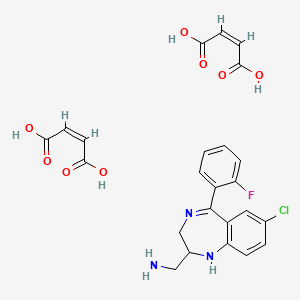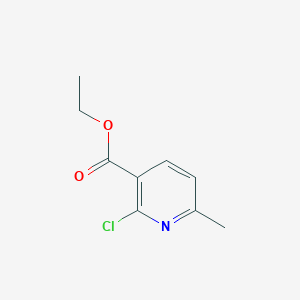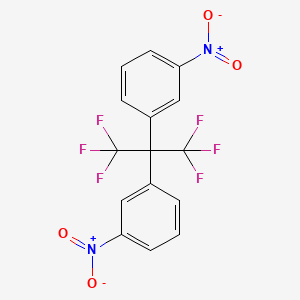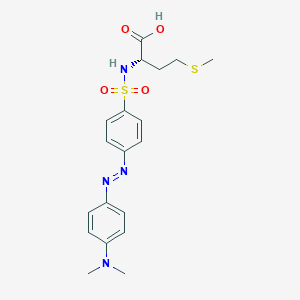![molecular formula C12H12N2 B1590979 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine CAS No. 22162-53-4](/img/structure/B1590979.png)
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
概要
説明
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (DBPD) is a type of heterocyclic compound that was first discovered in the 1950s. It is a member of the benzodiazepine family, and it has been studied for its potential therapeutic and pharmacological applications. DBPD has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine.
作用機序
The exact mechanism of action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is not yet fully understood. However, it is believed that the compound binds to the GABA-A receptor, which is responsible for mediating the effects of GABA in the brain. This leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and anticonvulsant effects. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has also been found to modulate the activity of serotonin, dopamine, and other neurotransmitters, which may explain its other biological activities.
生化学的および生理学的効果
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been found to have a wide range of biochemical and physiological effects. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. It has also been found to have anti-inflammatory, antinociceptive, and anti-diabetic effects.
実験室実験の利点と制限
The main advantage of using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments is its wide range of biological activities. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. Furthermore, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been found to have anti-inflammatory, antinociceptive, and anti-diabetic effects.
However, there are several limitations to using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments. First, it is a relatively new compound, and there is still much to be learned about its pharmacological properties. Second, it is a highly potent compound, and caution must be taken when using it in experiments. Third, it is not currently approved for human use, so it should not be used in clinical trials.
将来の方向性
Despite the limitations of using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments, there are still many potential future directions for research on this compound. One potential direction is to further investigate its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be done on its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. Furthermore, research could also be done on its potential anti-inflammatory, antinociceptive, and anti-diabetic effects. Finally, further research could be done to investigate the safety and efficacy of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in clinical trials.
科学的研究の応用
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. It has also been found to have a range of other biological activities, including anti-inflammatory, antinociceptive, and anti-diabetic effects.
特性
IUPAC Name |
6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQFKSUTQWHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2CC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573957 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine | |
CAS RN |
22162-53-4 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22162-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

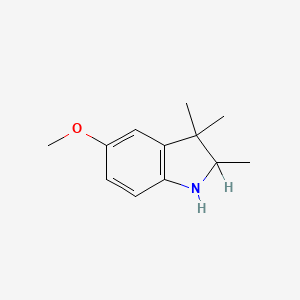
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
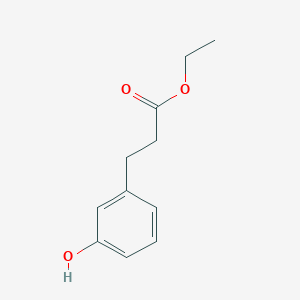
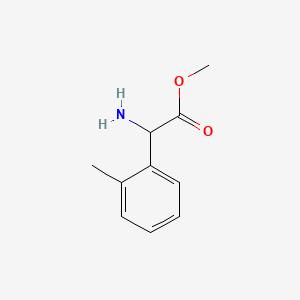
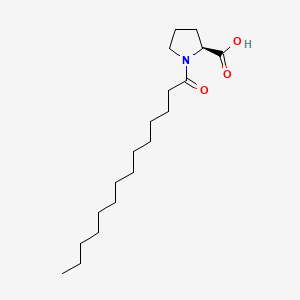
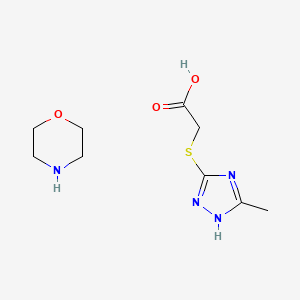
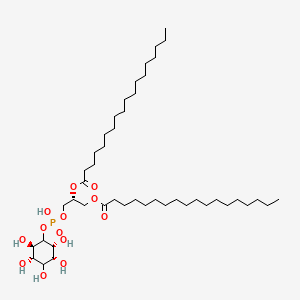
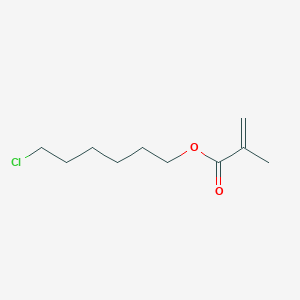
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)
